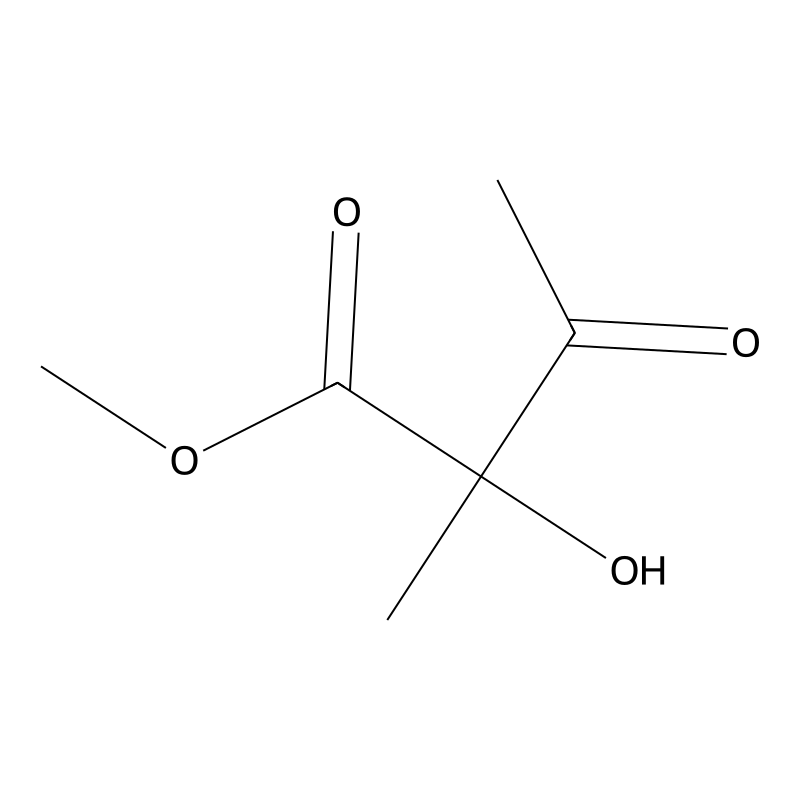

Methyl 2-hydroxy-2-methyl-3-oxobutyrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 2-hydroxy-2-methyl-3-oxobutyrate is an organic compound with the molecular formula C6H10O4. It is classified as a hydroxy ketone and is a derivative of 2-hydroxy-2-methyl-3-oxobutanoic acid. This compound features a hydroxyl group (-OH) and a ketone group (C=O), which contribute to its reactivity and biological significance. Its structure includes a methyl group, which enhances its lipophilicity, making it relevant in various chemical and biological applications.

Precursor for Valine and Leucine Biosynthesis:

MMOB can serve as a precursor for the essential amino acids valine and leucine. () Researchers can utilize isotopically labeled MMOB, specifically the (2R)-enantiomer, to study protein synthesis in E. coli. () This allows for the incorporation of these labeled amino acids into proteins expressed by the bacteria, enabling researchers to track protein folding, stability, and interactions using techniques like nuclear magnetic resonance (NMR).

- Esterification: It can react with alcohols to form esters, which are useful in various applications, including flavoring and fragrance.

- Reduction: The ketone group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl compound, which can further react in condensation reactions.

These reactions highlight the compound's versatility in organic synthesis and its potential for modification.

Methyl 2-hydroxy-2-methyl-3-oxobutyrate exhibits notable biological activity, particularly as a metabolite in various organisms. It is involved in metabolic pathways linked to branched-chain amino acids and plays a role in energy metabolism. Studies indicate that it may have implications in:

- Antimicrobial activity: Some derivatives of 2-hydroxy acids demonstrate inhibitory effects on bacterial growth.

- Metabolic regulation: It may influence metabolic pathways related to amino acid synthesis and degradation.

The compound's biological roles make it a subject of interest for research in biochemistry and pharmacology.

The synthesis of methyl 2-hydroxy-2-methyl-3-oxobutyrate can be achieved through several methods:

- From Methyl Acetoacetate: A common synthetic route involves the reaction of methyl acetoacetate with appropriate reagents under controlled conditions.

- Via Hydrolysis: Starting from its corresponding ester, hydrolysis can yield the desired compound.

- Using Enzymatic Methods: Enzymatic synthesis offers a more environmentally friendly approach, utilizing specific enzymes to catalyze the formation of the compound from simpler substrates.

These methods provide flexibility depending on the desired scale and purity of the final product.

Methyl 2-hydroxy-2-methyl-3-oxobutyrate finds applications across various fields:

- Pharmaceuticals: Its derivatives are explored for potential therapeutic uses, particularly in metabolic disorders.

- Agriculture: It may serve as a precursor for developing agrochemicals or biopesticides due to its biological activity.

- Biotechnology: The compound is studied for its role in metabolic engineering and synthetic biology applications.

These applications underscore its importance in both industrial and research contexts.

Research into the interactions of methyl 2-hydroxy-2-methyl-3-oxobutyrate with other biomolecules has revealed insights into its functional roles:

- Enzyme Interactions: It acts as a substrate for enzymes like ketol-acid reductoisomerase, which is involved in branched-chain amino acid biosynthesis .

- Metabolic Pathways: The compound participates in pathways associated with energy metabolism, influencing various biochemical processes.

These studies enhance understanding of its biological significance and potential therapeutic targets.

Methyl 2-hydroxy-2-methyl-3-oxobutyrate shares structural similarities with several other compounds, each exhibiting unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Hydroxyisobutyric Acid | C4H8O3 | A simpler analog lacking the methyl ester group; involved in metabolic pathways |

| Acetylacetone | C5H8O2 | A diketone that exhibits chelating properties; used as a solvent and reagent |

| Methyl Acetoacetate | C5H8O3 | A precursor for various synthetic routes; widely used in organic synthesis |

Methyl 2-hydroxy-2-methyl-3-oxobutyrate is unique due to its specific hydroxyl and ketone functional groups that confer distinct reactivity compared to these similar compounds.